REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[C:4]1[CH:5]=[C:6]([CH:10]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[O:20][CH3:21])[CH2:11][CH3:12])[CH:7]=[CH:8][CH:9]=1>CO>[CH3:1][NH:2][CH2:12][CH2:11][CH:10]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20][CH3:21])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
3-chloro-1-(o-methoxyphenoxy)propylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(CC)OC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
The semisolid residue was mixed with concentrated aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted several times with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C1=CC=CC=C1)OC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |